Larixinol

Descripción general

Descripción

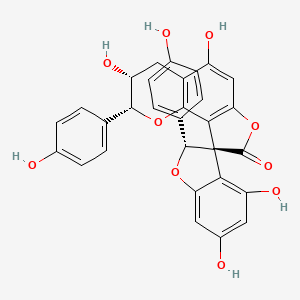

Larixinol is an organic compound with the chemical formula C30H22O10. It is a white crystalline solid with a fragrant odor. This compound is a natural product found mainly in certain plants, such as pine and apple. This compound has a variety of uses, including applications in treating skin infections, inflammation, and wound healing .

Aplicaciones Científicas De Investigación

Larixinol has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to inhibit nitric oxide production in macrophages. In biology, this compound is investigated for its anti-inflammatory and anti-arthritic effects. In medicine, it is explored for its potential use in treating skin infections, inflammation, and wound healing. In industry, this compound is used as an additive in cosmetics and personal care products due to its antioxidant and anti-inflammatory properties .

Mecanismo De Acción

Target of Action

Larixinol is a natural compound that primarily targets macrophages . Macrophages are a type of white blood cell that plays a crucial role in the immune system. They are responsible for detecting, engulfing, and destroying pathogens and apoptotic cells.

Mode of Action

This compound interacts with its target, the macrophages, by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) . Nitric oxide is a reactive nitrogen species that plays a key role in various physiological and pathological processes, including inflammation. By inhibiting NO production, this compound can potentially modulate the inflammatory response.

Result of Action

This compound shows antioxidant activity and moderate inhibitory activities against LPS-induced NO production in macrophages . This suggests that this compound may have potential anti-inflammatory effects.

Análisis Bioquímico

Biochemical Properties

Larixinol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits moderate inhibitory activities against LPS-induced NO production in macrophages with an IC50 value of 60.0 microg/mL . This interaction suggests that this compound may modulate inflammatory responses by inhibiting nitric oxide production. Additionally, this compound shows antioxidant activity, which implies its potential role in scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In macrophages, this compound inhibits LPS-induced NO production, thereby potentially reducing inflammation . Its antioxidant properties also contribute to cellular protection against oxidative damage. Furthermore, this compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is evident from its ability to modulate inflammatory responses and oxidative stress . These effects highlight this compound’s potential therapeutic applications in managing inflammatory and oxidative stress-related conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and modulation of gene expression. This compound binds to enzymes involved in NO production, thereby inhibiting their activity and reducing NO levels in macrophages . This inhibition is crucial for its anti-inflammatory effects. Additionally, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cellular components from oxidative damage . These molecular interactions underscore this compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, such as desiccation at -20°C Studies have shown that this compound maintains its inhibitory activity against NO production and antioxidant properties over extended periods, suggesting its potential for long-term therapeutic use . Understanding the temporal dynamics of this compound’s effects is essential for optimizing its application in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At moderate doses, this compound effectively inhibits NO production and exhibits antioxidant activity without causing significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization. Studies in animal models have demonstrated that this compound’s therapeutic effects are dose-dependent, with higher doses potentially leading to toxicity . These findings emphasize the importance of determining the optimal dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its role in modulating NO production and oxidative stress highlights its involvement in inflammatory and antioxidant pathways this compound’s interactions with specific enzymes and its impact on metabolic flux and metabolite levels are crucial for understanding its therapeutic potential

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation in target tissues are essential for its therapeutic efficacy . Understanding the transport mechanisms and distribution patterns of this compound can aid in optimizing its delivery and bioavailability. Studies have shown that this compound’s distribution is influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications The precise localization of this compound within cells is crucial for its interaction with target biomolecules and subsequent therapeutic effects

Métodos De Preparación

Larixinol can be prepared through various methods. One common method involves extracting it from the bark of certain trees, such as Larix decidua. The bark is ground and mixed with a solvent like ethanol. The mixture is then subjected to solvent extraction and distillation processes to obtain this compound extract. The extract is further purified through crystallization, filtration, and drying to achieve high purity .

Análisis De Reacciones Químicas

Larixinol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Comparación Con Compuestos Similares

Larixinol belongs to a class of compounds known as spiro-flavonoids. Similar compounds include spiro-biflavonoids, spiro-triflavonoids, and spiro-tetraflavonoids. These compounds share a common spiro-carbon structure but differ in their specific substituents and biological activities. For example, vitisinol is a structural analog of this compound, with a similar core structure but different substituents in the B ring. Another similar compound is daphnodorin C, which has a 3-oxotetrahydrofuran ring instead of a γ-butyrolactone ring .

Propiedades

IUPAC Name |

(2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-LYFQOWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2,2-dimethylpropanoylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/new.no-structure.jpg)

![N-[4-(benzoylamino)-3-methylphenyl]isonicotinamide](/img/structure/B1179676.png)

![N-[4-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179679.png)

![N-[3-(acetylamino)-4-methylphenyl]-3-chlorobenzamide](/img/structure/B1179690.png)